4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
Propriétés
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-methyl-N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-12-7-5-6-8-15(12)23-20(25)18-13(2)22-21(26)24-19(18)14-9-10-16(27-3)17(11-14)28-4/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQXBKFFKRTVGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Activité Biologique
4-(3,4-Dimethoxyphenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound belonging to the class of tetrahydropyrimidines. Its unique structural features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Features
The compound features a tetrahydropyrimidine core with various substituents that enhance its chemical properties. The presence of the 3,4-dimethoxyphenyl and o-tolyl groups is significant for its biological activity. The carbonyl and amide functional groups contribute to its reactivity and potential interactions with biological targets.
| Structural Feature | Description |
|---|---|
| Tetrahydropyrimidine Core | Central structure providing stability |
| Dimethoxyphenyl Group | Enhances lipophilicity and biological interactions |
| o-Tolyl Group | Contributes to the compound's pharmacological profile |
| Carbonyl Group | Facilitates interactions with biological macromolecules |
| Amide Group | Involved in hydrogen bonding with target proteins |
Biological Activity
Research indicates that tetrahydropyrimidine derivatives exhibit a range of biological activities. The specific compound under discussion has shown promise in several areas:
- Anticancer Activity : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, it has been shown to inhibit growth in human glioma cell lines through modulation of cell cycle pathways and apoptosis signaling .
- Antimicrobial Properties : The compound has exhibited antimicrobial activity against various bacterial strains. Its mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediating immune responses .
The biological activity of 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor for enzymes involved in cancer progression and inflammation.
- Receptor Binding : It has been shown to bind effectively to certain receptors involved in apoptosis and immune response modulation.
Case Studies
Several studies have provided insights into the efficacy and safety profile of this compound:
Study 1: Antitumor Activity
A study conducted on the effects of this compound on glioma cells revealed a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to oxidative stress and subsequent apoptosis .
Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for Staphylococcus aureus .
Study 3: Anti-inflammatory Response
In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Position 4 Substitutions
3,4-Dimethoxyphenyl vs. Halogenated or Nitrated Aryl Groups
- Methyl 4-(3-bromo-4,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): Bromine introduces steric and electronic effects, slightly improving thymidine phosphorylase inhibition (IC₅₀ = 414.7 ± 1.6 µM) compared to the non-brominated analog (IC₅₀ = 394.3 ± 4.3 µM).
- Methyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): The nitro group enhances electron-withdrawing properties but reduces solubility. No direct activity data are available, but nitro groups often improve enzyme inhibition at the cost of pharmacokinetics .
Ethoxyphenyl and Chromenyl Derivatives
- However, the ethyl ester may limit metabolic stability compared to the target compound's carboxamide .
Position 5 Substitutions
Carboxamide vs. Ester or Carboxylic Acid
- Methyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ():
- 5-Acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine (): The acetyl group at position 5 in compound 6a demonstrated superior antimicrobial activity (mean inhibition zone = 8.5 mm).
Heterocyclic Modifications
- 5-Methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (): The oxadiazole ring enhances rigidity and electron-withdrawing effects. However, fused heterocycles like thieno-pyrimidines may reduce solubility compared to the target compound’s simpler structure .
Key Findings and Implications
Position 4 : The 3,4-dimethoxyphenyl group optimizes thymidine phosphorylase inhibition, though bromination slightly enhances potency.
Position 5 : Carboxamide derivatives (target compound) likely improve binding over esters but may trade off antimicrobial potency compared to acetyl analogs.
Metabolic Stability : The target compound’s carboxamide and lack of ester groups suggest better resistance to hydrolysis than carboxylate analogs.
Antimicrobial vs. Enzyme Inhibition : Structural tweaks (e.g., acetyl vs. carboxamide) tailor activity toward different targets, highlighting the need for context-specific optimization.
Further studies on the target compound’s IC₅₀ values, solubility, and in vivo efficacy are critical to validate its advantages over existing analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
